molecular formula C9H12N4OS B13115413 5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one CAS No. 61457-21-4

5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one

Cat. No.: B13115413
CAS No.: 61457-21-4
M. Wt: 224.29 g/mol
InChI Key: VQZLQXLZUVGUSW-UHFFFAOYSA-N
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Description

5-Neopentyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one is a heterocyclic compound that features a unique fusion of thiadiazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Neopentyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with suitable hydrazine derivatives in the presence of a base such as triethylamine in ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Neopentyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-Neopentyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Neopentyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as inhibiting bacterial enzymes in antimicrobial research or modulating signaling pathways in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Neopentyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one is unique due to its specific fusion of thiadiazole and pyrimidine rings, which imparts distinct chemical and biological properties

Properties

CAS No.

61457-21-4

Molecular Formula

C9H12N4OS

Molecular Weight

224.29 g/mol

IUPAC Name

5-(2,2-dimethylpropyl)-6H-thiadiazolo[5,4-d]pyrimidin-7-one

InChI

InChI=1S/C9H12N4OS/c1-9(2,3)4-5-10-7(14)6-8(11-5)15-13-12-6/h4H2,1-3H3,(H,10,11,14)

InChI Key

VQZLQXLZUVGUSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NC2=C(C(=O)N1)N=NS2

Origin of Product

United States

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